2-Chloroethyltriethoxysilane

Hybrid Materials Xerogels Nanostructure

2-Chloroethyltriethoxysilane (CAS 18279-67-9) is a bifunctional organosilane coupling agent with a chloroethyl group and three ethoxy groups bonded to a central silicon atom. It is a colorless to pale yellow liquid with a molecular weight of 226.77 g/mol, a density of 1.009 g/cm³ at 25°C, and a boiling point of 88-89 °C at 9 Torr.

Molecular Formula C8H19ClO3Si
Molecular Weight 226.77 g/mol
CAS No. 18279-67-9
Cat. No. B091835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethyltriethoxysilane
CAS18279-67-9
Molecular FormulaC8H19ClO3Si
Molecular Weight226.77 g/mol
Structural Identifiers
SMILESCCO[Si](CCCl)(OCC)OCC
InChIInChI=1S/C8H19ClO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-8H2,1-3H3
InChIKeyIKBFHCBHLOZDKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroethyltriethoxysilane (CAS 18279-67-9): A Reactive Silane for Tailored Hybrid Materials and Surface Functionalization


2-Chloroethyltriethoxysilane (CAS 18279-67-9) is a bifunctional organosilane coupling agent with a chloroethyl group and three ethoxy groups bonded to a central silicon atom. It is a colorless to pale yellow liquid with a molecular weight of 226.77 g/mol, a density of 1.009 g/cm³ at 25°C, and a boiling point of 88-89 °C at 9 Torr [1]. This compound is widely used as a surface modifying reagent to improve adhesion between organic polymers and inorganic substrates like glass, silicon, and metals . It also serves as a key precursor in the sol-gel synthesis of hybrid silica xerogels, where its unique steric and electronic properties enable the formation of ordered nanoscale domains [2].

Why 2-Chloroethyltriethoxysilane Cannot Be Replaced by Standard Alkyl or Other Chloroalkyl Silanes


Substituting 2-chloroethyltriethoxysilane with its non-chlorinated analog (ethyltriethoxysilane) or other chloroalkyl variants is not a straightforward exchange. The specific length and electronegativity of the chloroethyl chain create a unique balance of steric hindrance and inductive effects during sol-gel processes. This results in profoundly different material outcomes. Comparative studies demonstrate that the chloroethyl group dramatically alters the gelation kinetics and the threshold for forming ordered, periodic nanostructures [1]. These differences directly impact the final material's morphology, porosity, and long-range order, making the selection of this specific precursor critical for achieving targeted performance in applications like advanced coatings, sensors, and catalysis [2].

Quantitative Differentiation of 2-Chloroethyltriethoxysilane: Key Evidence for Scientific Selection


Reduced Precursor Threshold for Ordered Domain Formation vs. Non-Chlorinated Analog

In the synthesis of hybrid silica xerogels, 2-Chloroethyltriethoxysilane (ClETEOS) induces the formation of ordered, periodic domains (detected by a diffraction peak at 2θ < 10°) at a significantly lower molar percentage compared to its non-chlorinated analog, ethyltriethoxysilane (ETEOS). This is a direct measure of the compound's superior ability to self-assemble into nanostructured materials [1].

Hybrid Materials Xerogels Nanostructure

Dramatically Increased Gelation Time Compared to Non-Chlorinated and Other Chloroalkyl Analogs

The presence of the chloroethyl group significantly slows down the sol-gel condensation process. At a 20% molar ratio with TEOS, the gelation time (tg) for 2-Chloroethyltriethoxysilane (ClETEOS) is substantially longer than for its non-chlorinated analog (ETEOS) and other chloroalkyl variants like chloromethyltriethoxysilane (ClMTEOS) [1].

Sol-Gel Processing Reaction Kinetics Process Control

Class-Level Advantage in Surface Wettability and Adhesion Control

As an organofunctional silane, 2-Chloroethyltriethoxysilane is employed to modify surface properties. While direct head-to-head contact angle data against specific analogs is not available in the primary literature, its use as a reagent to 'decrease wettability or increase adhesion' is well-established in commercial technical literature . This functional outcome is a class-level inference based on the presence of the hydrophobic chloroethyl group.

Surface Modification Adhesion Promotion Hydrophobicity

High-Value Application Scenarios for 2-Chloroethyltriethoxysilane Based on Verified Differentiation


Synthesis of Hybrid Xerogels with Controlled Nanostructure at Low Precursor Loading

For researchers developing advanced hybrid materials for catalysis, sensing, or separation, 2-Chloroethyltriethoxysilane (ClETEOS) is the superior choice. Its unique ability to form ordered, periodic nanodomains (ladders and T8 cages) at just 1% molar loading with TEOS [1] provides a route to create highly structured materials with minimal organic content. This is in stark contrast to its non-chlorinated analog, ethyltriethoxysilane (ETEOS), which requires >30% loading to achieve similar structural features. This enables the design of materials with tailored porosity and enhanced mechanical or thermal stability while minimizing cost and potential phase separation.

Precision Sol-Gel Processing Requiring Extended Working Time

In manufacturing processes such as precision dip-coating, fiber impregnation, or molding of complex optical components, a long gelation time is critical for achieving uniform coverage and defect-free structures. 2-Chloroethyltriethoxysilane offers a distinct advantage with its linear and exceptionally slow gelation kinetics (e.g., ~457 hours at 20% loading with TEOS) [1]. This extended processing window far exceeds that of its non-chlorinated analog (ETEOS, ~34 hours) or other chloroalkyl silanes, allowing for better control over film thickness, infiltration depth, and overall product quality before the sol-gel transition occurs.

Surface Functionalization for Enhanced Polymer Adhesion and Hydrophobicity

When the goal is to improve the bond strength between an organic polymer (e.g., an adhesive, coating, or composite matrix) and an inorganic substrate (glass, silicon, metal), 2-Chloroethyltriethoxysilane is a proven workhorse. It acts as a molecular bridge, with the triethoxysilyl group covalently bonding to the inorganic surface and the chloroethyl group providing a compatible, hydrophobic interface for the polymer [1]. This application is particularly valuable in the electronics, aerospace, and automotive industries, where reliable interfacial adhesion is a key performance and durability requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloroethyltriethoxysilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.